Specific Scientific Field: Bioprocess and Biosystems Engineering
Summary of the Application: Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate, an important pharmaceutical intermediate and a versatile resolving agent .
Methods of Application or Experimental Procedures: The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours .
Results or Outcomes: The yield was 85.8% with an enantiometric excess of 95.4%, indicating S. cerevisiae AS2.1392 as an efficient biocatalyst for the asymmetric synthesis of ®-methyl mandelate .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Methyl (S)- (+)-mandelate is used as an optically active building block in the preparation of various pharmaceutical intermediates .
Methods of Application or Experimental Procedures: Methyl (S)- (+)-mandelate may be used in the preparation of (S)- (-)2-hydroxy-1,2,2-triphenylethyl acetate and (α′ S)-α′-methoxycarbonylbenzyl (2 S,4 R)- (+)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylate .
Summary of the Application: Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate. This process involves the integration of a newly isolated biocatalyst and resin-based in situ product removal (ISPR) technique .
Methods of Application or Experimental Procedures: The process involves the use of an effective whole cell biocatalyst (Saccharomyces cerevisiae AS2.1392) obtained by simple screening procedures. The ISPR technique is applied to alleviate the substrate and product inhibition or toxicity to the whole cells .
Results or Outcomes: Under optimized conditions, a product concentration of 103 mmol L−1 could be attained within 5 hours with a yield of 85.8% and an enantiometric excess of 95.4% .
Summary of the Application: Methyl mandelate is used in the enantioselective enzymatic hydrolysis of racemic drugs by encapsulation in sol–gel magnetic sporopollenin .
Methods of Application or Experimental Procedures: The process involves the encapsulation of Candida rugosa lipase within a sol–gel procedure and improved considerably by fluoride-catalyzed hydrolysis of mixtures of octyltriethoxysilane and tetraethoxysilane in the presence of magnetic sporopollenin .
Results or Outcomes: Excellent enantioselectivity (E > 400) was obtained for encapsulated lipase with magnetic sporopollenin with an ee value of S-Naproxen and R-2 phenoxypropionic acid about 98% .
Specific Scientific Field: Catalysis
Summary of the Application: Methyl mandelate is used in the tuning of almond lipase features by using different immobilization supports .
Results or Outcomes: The encapsulated magnetic sporopollenin was found to give 319 U/g of support with 342% activity yield. It has been observed that the percent activity yields and enantioselectivity of the magnetic sporopollenin encapsulated lipase were higher than that of the encapsulated lipase without support .
Specific Scientific Field: Chemistry
Summary of the Application: Methyl mandelate is listed in the NIST Chemistry WebBook, which provides access to data compiled and distributed by NIST under the Standard Reference Data Program .
Methods of Application or Experimental Procedures: The NIST Chemistry WebBook provides users with easy access to chemical and physical property data for chemical species through the internet. The data provided in the site are from collections maintained by the NIST Standard Reference Data Program and outside contributors .
Methyl mandelate is an ester derived from mandelic acid, specifically formed through the reaction of mandelic acid with methanol. It exists as two enantiomers: Methyl (R)-(-)-mandelate and Methyl (S)-(+)-mandelate, making it a chiral compound of significant interest in organic chemistry and pharmaceuticals. Its molecular formula is with a molecular weight of approximately 166.17 g/mol. Methyl mandelate is known for its role in asymmetric synthesis and as a precursor in various biochemical applications due to its unique structural properties and reactivity .
Methyl mandelate exhibits notable biological activity, particularly in its interactions with enzymes such as mandelate racemase and mandelate dehydrogenase. These enzymes facilitate the conversion of mandelic acid derivatives into other compounds through oxidation and reduction pathways. Methyl mandelate acts as a substrate for these enzymes, influencing metabolic processes and potentially modulating gene expression by interacting with transcription factors .
Several methods exist for synthesizing methyl mandelate:
Methyl mandelate finds applications across various fields:
Research has shown that methyl mandelate interacts with several biological targets. For instance, studies on its interaction with mandelate racemase have revealed insights into its catalytic mechanism, which involves a two-base mechanism for racemization . Furthermore, its ability to influence enzyme activity highlights its potential role in metabolic regulation.
Methyl mandelate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl (R)-(-)-mandelate | Chiral compound | Specific enantiomer used in synthesis |
Methyl (S)-(+)-mandelate | Chiral compound | Enantiomeric form exhibiting different properties |
Benzyl acetate | Ester of benzoic acid | Commonly used as a flavoring agent |
Ethyl mandelate | Ester derived from mandelic acid | Different alkyl group affecting solubility |
Methyl 2-hydroxy-2-phenylacetate | Hydroxy derivative of phenylacetate | Related structural motif |
Methyl mandelate's uniqueness lies in its specific chiral nature and its ability to participate in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to similar compounds .